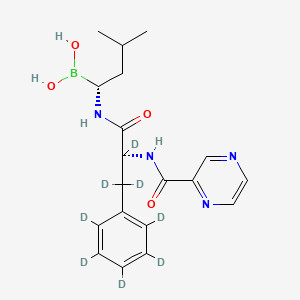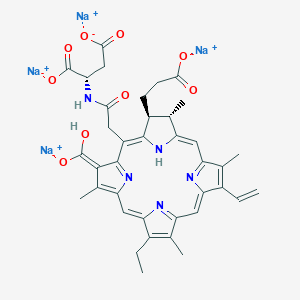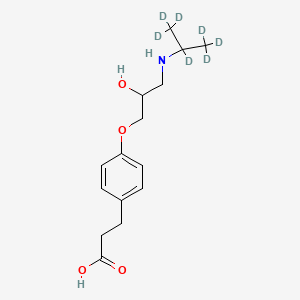
Lorlatinib-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lorlatinib-13C,d3 is a labeled version of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor. Lorlatinib is primarily used to treat ALK-positive metastatic non-small cell lung cancer (NSCLC). The labeled compound this compound is used in scientific research to study the pharmacokinetics and metabolic pathways of Lorlatinib.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lorlatinib-13C,d3 involves the incorporation of carbon-13 and deuterium isotopes into the Lorlatinib molecule. The synthetic route typically starts with the preparation of labeled intermediates, followed by their incorporation into the final Lorlatinib structure. The reaction conditions often involve the use of specific catalysts and solvents to ensure the selective incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their precise incorporation into the final product. Quality control measures are implemented to ensure the purity and consistency of the labeled compound.
Analyse Chemischer Reaktionen
Types of Reactions
Lorlatinib-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to study their structures and properties.
Wissenschaftliche Forschungsanwendungen
Lorlatinib-13C,d3 is widely used in scientific research for various applications:
Pharmacokinetics: The labeled compound is used to study the absorption, distribution, metabolism, and excretion of Lorlatinib in the body.
Metabolic Pathways: Researchers use this compound to identify and characterize the metabolic pathways of Lorlatinib.
Drug-Drug Interactions: The compound is used to investigate potential interactions between Lorlatinib and other drugs.
Biological Studies: this compound is used in cell culture and animal studies to understand its biological effects and mechanisms of action.
Wirkmechanismus
Lorlatinib-13C,d3 exerts its effects by inhibiting the activity of the anaplastic lymphoma kinase (ALK) enzyme. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The molecular targets of this compound include the ALK fusion proteins, which are commonly found in ALK-positive NSCLC. By binding to these targets, this compound disrupts the signaling pathways and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Lorlatinib-13C,d3 is unique compared to other similar compounds due to its labeled isotopes, which allow for detailed pharmacokinetic and metabolic studies. Similar compounds include:
Crizotinib: A first-generation ALK inhibitor with lower potency and CNS penetration compared to Lorlatinib.
Alectinib: A second-generation ALK inhibitor with improved efficacy and CNS penetration but different resistance profiles.
Brigatinib: Another second-generation ALK inhibitor with a distinct resistance profile and efficacy in ALK-positive NSCLC.
This compound stands out due to its enhanced ability to penetrate the CNS and its effectiveness against a broader range of ALK mutations .
Eigenschaften
Molekularformel |
C21H19FN6O2 |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
(16R)-19-amino-13-fluoro-4,16-dimethyl-9-oxo-8-(trideuterio(113C)methyl)-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile |
InChI |
InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1/i2+1D3 |
InChI-Schlüssel |
IIXWYSCJSQVBQM-WCHPYLTNSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])N1CC2=NN(C(=C2C3=CC(=C(N=C3)N)O[C@@H](C4=C(C1=O)C=CC(=C4)F)C)C#N)C |
Kanonische SMILES |
CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)



![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)



